molecular formula C13H12N4O B12509438 7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B12509438
M. Wt: 240.26 g/mol
InChI Key: XZBPPGCVIGLQTQ-UHFFFAOYSA-N
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Description

7-methyl-5-(4-methylphenyl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-5-(4-methylphenyl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with formamide to yield the triazolopyrimidine core. The reaction conditions often include heating the mixture to reflux in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 7-methyl-5-(4-methylphenyl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the triazole or pyrimidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the heterocyclic core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-methyl-5-(4-methylphenyl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    7-methyl-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one: Lacks the methyl group on the phenyl ring.

    5-(4-methylphenyl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one: Lacks the methyl group on the triazole ring.

    7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one: Lacks the phenyl group.

Uniqueness: The presence of both the methyl group on the triazole ring and the methylphenyl group on the pyrimidine ring makes 7-methyl-5-(4-methylphenyl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one unique. These substituents can influence the compound’s chemical reactivity, biological activity, and overall stability, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

7-methyl-5-(4-methylphenyl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C13H12N4O/c1-8-3-5-10(6-4-8)12-14-9(2)7-11-15-16-13(18)17(11)12/h3-7H,1-2H3,(H,16,18)

InChI Key

XZBPPGCVIGLQTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=NNC(=O)N32)C

Origin of Product

United States

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